Aplindore

Catalog No.
S595347
CAS No.
189681-70-7
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aplindore

CAS Number

189681-70-7

Product Name

Aplindore

IUPAC Name

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1

InChI Key

DYJIKHYBKVODAC-ZDUSSCGKSA-N

SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4

Canonical SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4

Aplindore is a promising dopaminergic drug that acts as a selective D2/D3 receptor agonist. This compound is a part of the benzazepine class of drugs and has been found to be effective in treating schizophrenia, Parkinson's disease, and other neurological disorders. Despite its potential benefits, aplindore has not yet been extensively studied in human clinical trials. In this paper, we will provide an overview of aplindore, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific research, current state of research, and future directions.
Aplindore is a synthetic compound that was first synthesized by pharmaceutical company Sanofi-Aventis in the early 2000s. It is a benzazepine derivative that acts as a D2/D3 receptor agonist. The drug has been shown to have a high affinity for the D2 and D3 receptors, with little or no activity at other receptors.
Aplindore has a molecular formula of C20H20N4O2 and a molecular weight of 356.4 g/mol. The drug is a white to off-white crystalline powder that is sparingly soluble in water and soluble in ethanol and dimethylsulfoxide. The melting point of aplindore is approximately 245-246°C.
The synthesis of aplindore involves the condensation of a 6-fluoro-2,3-dihydro-1H-inden-2-amine with a 4-chloro-5H-dibenz[b,f]azepine-5-one in the presence of a suitable base. The resulting product is then purified and characterized using a range of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods have been developed to detect and quantify aplindore in biological samples. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Aplindore has been shown to have significant effects on the dopamine system in the brain. The drug acts as a selective D2/D3 receptor agonist, stimulating the release of dopamine and increasing the sensitivity of dopamine receptors. This mechanism of action has led to interest in the potential use of aplindore in the treatment of dopamine-related disorders, including Parkinson's disease and schizophrenia.
Studies in laboratory animals have shown that aplindore has a relatively low toxicity profile. However, more research is needed to determine the long-term safety of this drug in humans. Currently, there is limited data on the potential side effects of aplindore use.
Aplindore has been used in a range of scientific experiments to investigate the role of dopamine in the brain and to explore potential treatments for neurological disorders. For example, aplindore has been used in studies of dopamine receptor function in animal models of Parkinson's disease and schizophrenia.
Aplindore is still in the early stages of development and has yet to be extensively studied in human clinical trials. However, several studies have shown promising results in animal models of neurological disorders.
There are several potential applications of aplindore in scientific research and industry. For example, the drug may be useful in the development of new therapies for Parkinson's disease and schizophrenia. In addition, aplindore may have applications in the field of neuropharmacology, as it can be used to investigate the role of dopamine in the brain.
Despite its potential benefits, aplindore has several limitations that must be addressed in future research. For example, more data is needed on the long-term safety and potential side effects of the drug. In addition, further studies are needed to determine the optimal dosing regimen for aplindore and to explore its potential applications in other areas of research.
There are several potential future directions for aplindore research. These include:
1. Investigating the use of aplindore in the treatment of other neurological disorders.
2. Exploring the potential combination of aplindore with other treatments for neurological disorders.
3. Investigating the effects of long-term aplindore use on the dopamine system in the brain.
4. Exploring the potential use of aplindore in non-neurological disorders.
5. Developing new analytical methods for detecting and quantifying aplindore in biological samples.
6. Investigating the potential mechanisms of action of aplindore and its effects on other neurotransmitter systems in the brain.
7. Developing new formulations of aplindore with improved bioavailability and reduced side effects.
8. Investigating the effects of aplindore on cognitive function and behavior in animal models.
Aplindore is a promising compound with significant potential for the treatment of neurological disorders. However, more research is needed to fully understand the drug's effects on the dopamine system in the brain and to determine its long-term safety and potential side effects. With further research, aplindore may become an important tool in the development of new neuropharmacological therapies.

XLogP3

1.6

UNII

Q5O76TA0ML

Other CAS

189681-70-7

Wikipedia

Aplindore

Dates

Modify: 2023-08-15

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